1,2-Fluorosulfenylation of unactivated alkenes with thiols and a fluoride source promoted by bromodimethylsulfonium bromide†

Chemical Communications Pub Date: 2023-11-06 DOI: 10.1039/D3CC05045A

Abstract

A practical method that enables the fluorosulfenylation of unactivated alkenes processed directly with thiols and fluoride salts is presented. Good to excellent efficiencies and functional group tolerance are observed for both alkene substrates and thiols. The procedure also allows the use of gaseous ethylene as a two-carbon building block for β-fluoro thioether products.

Graphical abstract: 1,2-Fluorosulfenylation of unactivated alkenes with thiols and a fluoride source promoted by bromodimethylsulfonium bromide
1,2-Fluorosulfenylation of unactivated alkenes with thiols and a fluoride source promoted by bromodimethylsulfonium bromide†
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